2-(Pyridin-2-YL)propan-2-amine
Overview
Description
2-(Pyridin-2-yl)propan-2-amine is a chemical compound with the molecular formula C8H12N2 It is a tertiary amine and features a pyridine ring attached to an isopropylamine group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It has been suggested that it acts as a bidentate directing group, useful for the functionalization of c-h bonds .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been suggested to have good bioavailability due to their polar nature .
Result of Action
It has been suggested that it can be used as a powerful directing group for the hydroxylation of arenes through copper-mediated c-h activation .
Action Environment
Similar compounds have been known to exhibit different activities under varying environmental conditions .
Biochemical Analysis
Biochemical Properties
2-(Pyridin-2-YL)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of pyrimidine derivatives, which are known for their diverse biological activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of this compound can inhibit collagen synthesis in hepatic stellate cells, which are responsible for collagen production in liver fibrosis . This indicates its potential in regulating cellular processes related to fibrosis and other pathological conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit collagen prolyl 4-hydroxylases, enzymes crucial for collagen synthesis . This inhibition leads to reduced collagen production, highlighting its potential therapeutic applications in conditions characterized by excessive collagen deposition.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of collagen synthesis and other cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit collagen synthesis without significant adverse effects . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of pyrimidine derivatives . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to accumulate in certain tissues, such as the liver, where it exerts its biochemical effects . The localization and accumulation patterns are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the endoplasmic reticulum and other organelles involved in protein synthesis and modification . This localization is often directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)propan-2-amine typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method involves the reaction of 2-bromopyridine with isopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Pyridin-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares a similar pyridine ring structure but with a pyrimidine moiety.
2-(Pyridin-2-yl)aniline: Contains an aniline group instead of an isopropylamine group.
N-(Pyridin-2-yl)amides: Feature an amide linkage with the pyridine ring.
Uniqueness
2-(Pyridin-2-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its tertiary amine group and pyridine ring make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-pyridin-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-8(2,9)7-5-3-4-6-10-7/h3-6H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQBZXDMHDHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627962 | |
Record name | 2-(Pyridin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52568-28-2 | |
Record name | 2-(Pyridin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Pyridyl)-2-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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